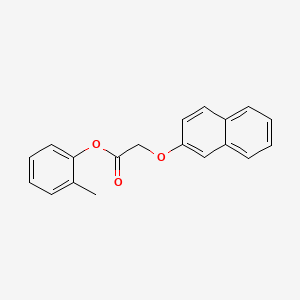

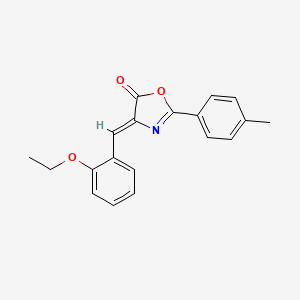

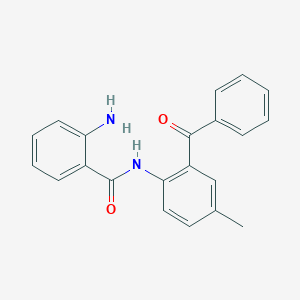

N-1,3-benzodioxol-5-yl-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions, highlighting their reactivity and functional versatility. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis

“N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide” and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Scientific Research Applications

Anticancer Activity

N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide: has been investigated for its anticancer potential. Researchers designed a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on literature reports. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated against several cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. Notably, two derivatives—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising anticancer activity with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .

Cyclooxygenase Inhibition and Other Biological Activities

The substituted cinnamides, including derivatives of N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide , exhibit a range of biological activities. These include cyclooxygenase inhibition , anti-convulsant , antioxidant , anti-inflammatory , analgesic , anti-microbial , anti-tubercular , antiviral , schistosomiasis , anti-platelet , and anti-tumoral effects .

Flavoring Substance

While not naturally occurring, N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide is chemically synthesized. It is intended for use as a flavoring substance in specific categories of food, excluding beverages .

Crystal Structure Studies

Experimental studies have explored the crystal structure of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-carboxamide) (also known as naproxen ), a well-known nonsteroidal anti-inflammatory drug .

Safety and Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound and advice about safety precautions. For instance, an SDS for a similar compound, “N-1,3-Benzodioxol-5-ylthiourea”, indicates that it may cause skin and eye irritation and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. P-glycoprotein efflux pumps are involved in drug resistance by pumping out drugs from the cells, reducing their intracellular concentrations .

Mode of Action

N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide interacts with its targets to exert its effects. It inhibits VEGFR1, thereby blocking the VEGF-induced cell migration, indicating its anti-angiogenic activity . It also inhibits P-glycoprotein efflux pumps, which can enhance the intracellular concentration of certain drugs .

Biochemical Pathways

By inhibiting VEGFR1, N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide disrupts the VEGF signaling pathway, which is critical for angiogenesis . This can lead to reduced blood supply to tumors, inhibiting their growth. By inhibiting P-glycoprotein efflux pumps, it can affect the pharmacokinetics of other drugs, potentially enhancing their efficacy .

Pharmacokinetics

Its ability to inhibit p-glycoprotein efflux pumps suggests it could influence the bioavailability of other drugs .

Result of Action

N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide has shown anticancer activity. For instance, it has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells . Its inhibition of angiogenesis can also limit tumor growth by reducing their blood supply .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-12(11-2-1-5-17-11)13-8-3-4-9-10(6-8)16-7-15-9/h1-6H,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFYRXKTLVGOFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Benzo[d][1,3]dioxol-5-yl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-imidazol-2-yl)-1-[4-(3-piperidinylmethyl)benzoyl]piperidine dihydrochloride](/img/structure/B5534444.png)

![2-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5534449.png)

![8-[(5-chloro-7-methoxy-1-benzofuran-2-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5534479.png)

![4-(isopropylthio)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5534482.png)

![3-isopropoxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B5534521.png)

![9-[3-(methylthio)benzyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534530.png)